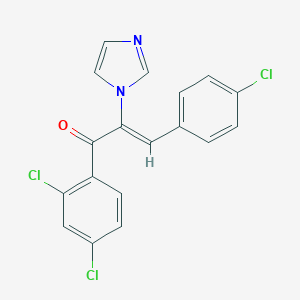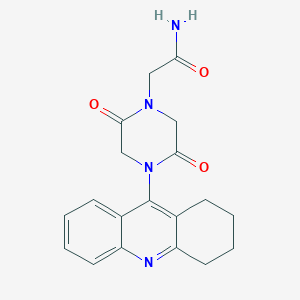
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, commonly known as PTAC, is a derivative of acridine. PTAC has been widely studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Mecanismo De Acción
PTAC exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerases, which are enzymes that are involved in the regulation of DNA structure and function. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. PTAC has also been shown to inhibit the activity of other enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PTAC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of DNA topoisomerases, and inhibit the activity of histone deacetylases. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PTAC in lab experiments include its ability to inhibit the activity of DNA topoisomerases and induce apoptosis in cancer cells. PTAC has also been shown to have anti-inflammatory properties and to protect against oxidative stress. However, the limitations of using PTAC in lab experiments include its potential toxicity and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for the study of PTAC. One direction is the optimization of its synthesis method to improve yields and purities. Another direction is the development of more potent derivatives of PTAC that can be used as anti-cancer agents. Additionally, the potential use of PTAC as an anti-inflammatory agent and as a treatment for neurodegenerative diseases should be further explored. Finally, the potential toxicity of PTAC should be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
PTAC can be synthesized through a multi-step process that involves the reaction of 9-aminoacridine with piperazine to form 9-(piperazin-1-yl)acridine. This intermediate compound is then reacted with acetic anhydride to form the final product, PTAC. The synthesis of PTAC has been optimized and improved over time, resulting in higher yields and purities.
Aplicaciones Científicas De Investigación
PTAC has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for cancer cell growth and proliferation. PTAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, PTAC has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
Número CAS |
123793-07-7 |
|---|---|
Nombre del producto |
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)- |
Fórmula molecular |
C19H20N4O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-[2,5-dioxo-4-(1,2,3,4-tetrahydroacridin-9-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20N4O3/c20-16(24)9-22-10-18(26)23(11-17(22)25)19-12-5-1-3-7-14(12)21-15-8-4-2-6-13(15)19/h1,3,5,7H,2,4,6,8-11H2,(H2,20,24) |
Clave InChI |
PGHLMPRIEZEQGY-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N4CC(=O)N(CC4=O)CC(=O)N |
Otros números CAS |
123793-07-7 |
Sinónimos |
1-Piperazineacetamide, 2,5-dioxo-N-(1,2,3,4-tetrahydro-9-acridinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



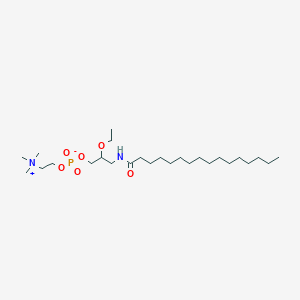
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
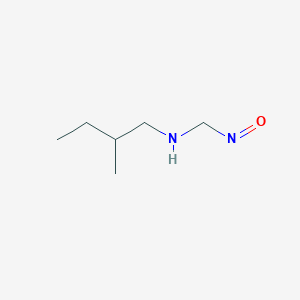
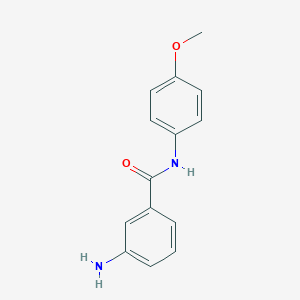
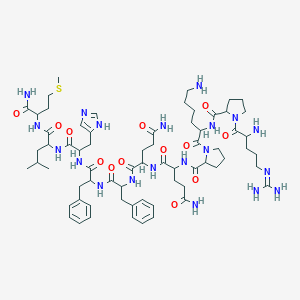

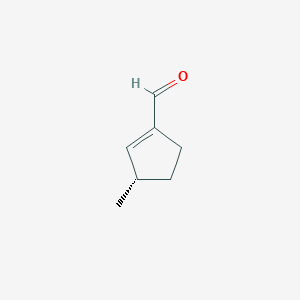


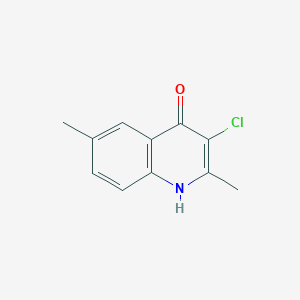
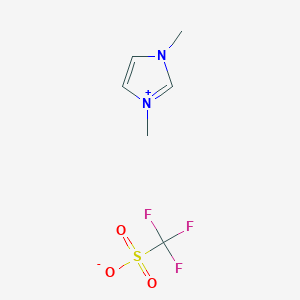
![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

